![molecular formula C16H19N3O4S B2911617 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170464-35-3](/img/structure/B2911617.png)
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
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Overview
Description
The compound is a part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The compound was discovered and synthesized as part of an effort to optimize previous leads . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of the compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2-phenoxyacetamide group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
GIRK Channel Activators
The compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound’s activation of GIRK channels could have potential applications in various physiological processes and therapeutic targets .
Pain Perception
GIRK channels, which the compound activates, have been linked to pain perception . Therefore, the compound could potentially be used in research or treatment related to pain management .
Epilepsy
GIRK channels also play a role in epilepsy . The compound’s activation of these channels could potentially be used in research or treatment of epilepsy .
Reward/Addiction
Research has shown that GIRK channels are involved in reward/addiction processes . Therefore, the compound could potentially be used in research or treatment of addiction .
Anxiety
GIRK channels have been linked to anxiety . The compound’s activation of these channels could potentially be used in research or treatment of anxiety .
Antifungal Activity
The compound has shown antifungal activity against Rhizopus oryzae . This suggests that the compound could be used in research or treatment of fungal infections .
Antibacterial Activity
The compound has shown antibacterial activity against pathogenic bacteria . This suggests that the compound could be used in research or treatment of bacterial infections .
Molecular Docking Studies
Molecular docking studies have been conducted on the compound . These studies could provide valuable insights into the compound’s interactions with various biological targets .
Mechanism of Action
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation
Biochemical Pathways
The activation of GIRK channels leads to the modulation of various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety . .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by the compound can modulate cellular excitability . .
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-9-15(19(18-12)13-7-8-24(21,22)11-13)17-16(20)10-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOKZUPUYYATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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